molecular formula C12H18ClN3O B2481931 2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2411195-15-6

2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No. B2481931
CAS RN: 2411195-15-6
M. Wt: 255.75
InChI Key: QZZXCKXOKDHKDE-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic compound that belongs to the class of research chemicals known as cathinones. It is also known as 3-CMC or Clophedrone. This chemical compound has gained significant attention from researchers due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This means that it increases the levels of dopamine and serotonin in the brain, which can lead to euphoria, increased energy, and heightened mood.
Biochemical and Physiological Effects
The use of 2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Additionally, this compound has been shown to have neurotoxic effects, which can lead to damage to the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one in lab experiments is its ability to induce specific biochemical and physiological effects. This makes it useful in studying the effects of cathinones on the central nervous system. However, one of the limitations of using this compound is its potential neurotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one. One potential direction is the development of new drugs that target the central nervous system. Researchers can use this compound as a starting point to develop new drugs that have similar effects but with fewer side effects. Another potential direction is the study of the long-term effects of this compound on the central nervous system. This can help researchers better understand the potential risks associated with its use. Finally, researchers can investigate the potential therapeutic applications of this compound in the treatment of various neurological disorders.

Synthesis Methods

The synthesis method of 2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one involves the reaction of 3-(1-methylpyrazol-4-yl)piperidine with chloroacetone. This reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as recrystallization, chromatography, and distillation.

Scientific Research Applications

2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a research chemical to study the effects of cathinones on the central nervous system. Researchers have also used this compound to investigate the mechanisms of action of cathinones and their potential therapeutic applications. Additionally, 2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one has been used in drug discovery research to develop new drugs that target the central nervous system.

properties

IUPAC Name

2-chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9(13)12(17)16-5-3-4-10(8-16)11-6-14-15(2)7-11/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZXCKXOKDHKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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